![molecular formula C19H34P2 B14258840 9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) CAS No. 170007-65-5](/img/structure/B14258840.png)
9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[4.2.1]nonane family, which is characterized by a bicyclic framework containing phosphorus atoms. The compound’s structure provides it with distinctive chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) typically involves the reaction of appropriate phosphine precursors with a propane-1,2-diyl linker. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Common reagents used in the synthesis include phosphine ligands and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as distillation or crystallization to obtain the pure compound. The scalability of the synthesis process is crucial for its application in various industries .
化学反応の分析
Types of Reactions
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phosphorus atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in catalysis, material science, and organic synthesis .
科学的研究の応用
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. The bicyclic structure provides stability and specificity in these interactions, allowing the compound to effectively participate in various chemical reactions .
類似化合物との比較
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with a single bicyclic structure.
9,9’-Bis(9-phosphabicyclo[4.2.1]nonane): Similar in structure but without the propane-1,2-diyl linker.
9-Phosphabicyclo[3.3.1]nonane: Another bicyclic phosphine with a different ring size.
Uniqueness
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is unique due to its propane-1,2-diyl linker, which provides additional flexibility and reactivity compared to its analogs. This structural feature enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
170007-65-5 |
|---|---|
分子式 |
C19H34P2 |
分子量 |
324.4 g/mol |
IUPAC名 |
9-[1-(9-phosphabicyclo[4.2.1]nonan-9-yl)propan-2-yl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-15(21-18-8-4-5-9-19(21)13-12-18)14-20-16-6-2-3-7-17(20)11-10-16/h15-19H,2-14H2,1H3 |
InChIキー |
UXDCLCMAOKGFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(CP1C2CCCCC1CC2)P3C4CCCCC3CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
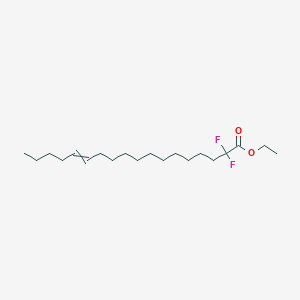
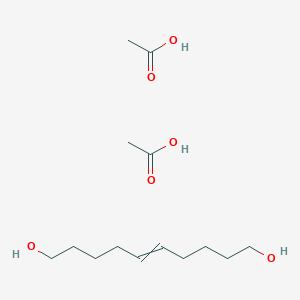
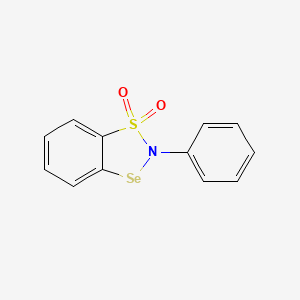
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
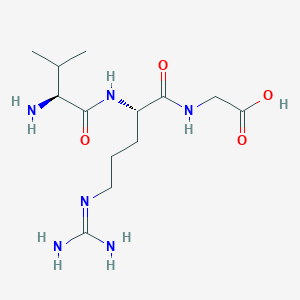
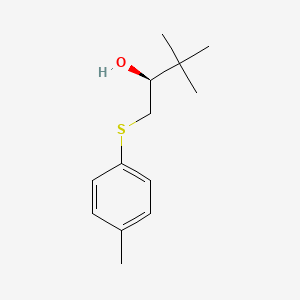
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
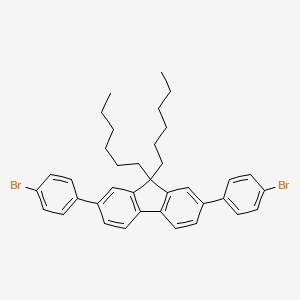
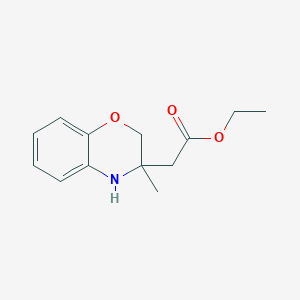
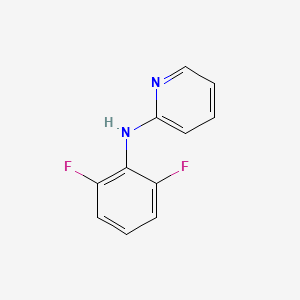
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
